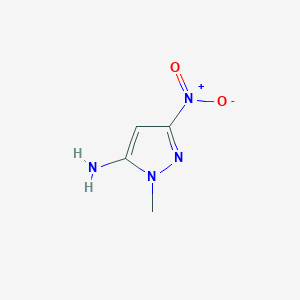

1-methyl-3-nitro-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-methyl-5-nitropyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-7-3(5)2-4(6-7)8(9)10/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEQETBVSBNKFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-methyl-3-nitro-1H-pyrazol-5-amine

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 1-methyl-3-nitro-1H-pyrazol-5-amine. As a functionalized pyrazole, this molecule holds potential interest for various applications in medicinal chemistry and materials science, where the interplay of its amine, nitro, and methylated pyrazole constituents can be leveraged. This document outlines the compound's structural features, predicted physicochemical parameters, a proposed synthetic route, and detailed experimental protocols for its characterization. The methodologies described are designed to be self-validating, ensuring a high degree of scientific integrity. All technical claims are supported by authoritative references from the scientific literature.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of both an electron-donating amino group and an electron-withdrawing nitro group onto the 1-methyl-pyrazole ring creates a molecule with a unique electronic profile. This substitution pattern is expected to significantly influence its chemical reactivity, solubility, and potential for intermolecular interactions, making a thorough understanding of its physicochemical properties essential for any research and development efforts. This guide serves as a foundational resource for scientists working with or considering the use of this compound.

Molecular Structure and Core Properties

The fundamental characteristics of a molecule are dictated by its structure. The structure of this compound is depicted below, along with its key molecular identifiers.

Caption: Chemical structure of this compound.

Table 1: Core Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₄H₆N₄O₂ | Calculated |

| Molecular Weight | 142.12 g/mol | Calculated |

| IUPAC Name | This compound | |

| CAS Number | Not assigned |

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Basis for Prediction and Reference |

| Melting Point | 150-170 °C | Solid at room temperature is expected due to the presence of polar functional groups capable of hydrogen bonding and dipole-dipole interactions. Similar aminonitropyrazoles exhibit melting points in this range. |

| Boiling Point | > 300 °C (decomposes) | High boiling point is anticipated due to polarity and hydrogen bonding. Decomposition before boiling is common for nitro-containing compounds.[1] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol). Sparingly soluble in water. Insoluble in non-polar solvents (e.g., hexane). | The presence of both a nitro and an amino group suggests an affinity for polar solvents. Aromatic nitro compounds are generally insoluble in water but soluble in organic solvents.[2] |

| pKa (acidic) | ~10-12 | The N-H proton of the pyrazole ring (if not methylated) can be acidic. However, in this N-methylated compound, this acidity is absent. |

| pKa (basic) | ~2-4 | The amino group is expected to be weakly basic due to the electron-withdrawing effect of the nitro group and the pyrazole ring. |

| LogP | 0.5 - 1.5 | The presence of polar groups will lower the LogP value compared to an unsubstituted pyrazole. |

Synthesis and Characterization Workflow

A plausible synthetic route for this compound is proposed below, followed by a comprehensive workflow for its characterization.

Proposed Synthesis

The synthesis can be envisioned as a two-step process starting from a commercially available precursor.

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

-

Synthesis of the Precursor (if not available): The synthesis of the starting material, 1-methyl-5-aminopyrazole, can be achieved through the condensation of a suitable β-keto-nitrile with methylhydrazine.

-

Nitration:

-

To a stirred solution of 1-methyl-5-aminopyrazole in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise.

-

The reaction temperature is maintained below 10 °C throughout the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

-

Work-up and Purification:

-

The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold water until the washings are neutral.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Physicochemical Characterization Workflow

A systematic approach is necessary to confirm the identity and purity of the synthesized compound.

Caption: Workflow for the physicochemical characterization of the final product.

Experimental Protocols for Characterization

The following are detailed protocols for the key characterization experiments.

Melting Point Determination

-

Apparatus: Digital melting point apparatus.

-

Procedure:

-

A small amount of the dry, crystalline product is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The temperature is increased at a rate of 1-2 °C per minute near the expected melting point.

-

The temperature range over which the sample melts is recorded. A sharp melting point range (e.g., < 2 °C) is indicative of high purity.

-

Solubility Assessment

-

Procedure:

-

To a series of vials, each containing approximately 1 mg of the compound, 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) is added.

-

The vials are agitated at room temperature.

-

Solubility is determined by visual inspection.

-

Spectroscopic Analysis

5.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Solvent: DMSO-d₆ or CDCl₃

-

Expected Signals:

-

A singlet for the methyl group protons (N-CH₃) around 3.5-4.0 ppm.

-

A singlet for the pyrazole ring proton (C₄-H) around 6.0-6.5 ppm.

-

A broad singlet for the amino group protons (NH₂) which may be exchangeable with D₂O. The chemical shift of this peak is highly dependent on solvent and concentration.

-

-

-

¹³C NMR:

-

Solvent: DMSO-d₆ or CDCl₃

-

Expected Signals:

-

A signal for the methyl carbon (N-CH₃).

-

Signals for the pyrazole ring carbons (C₃, C₄, C₅). The carbon bearing the nitro group (C₃) will be significantly downfield.

-

-

5.3.2. Infrared (IR) Spectroscopy

-

Method: Attenuated Total Reflectance (ATR) or KBr pellet.

-

Expected Characteristic Peaks:

-

N-H stretch (amine): Two bands in the region of 3300-3500 cm⁻¹.

-

C-H stretch (methyl): Around 2950-3000 cm⁻¹.

-

N-O stretch (nitro): Two strong bands, one asymmetric around 1500-1550 cm⁻¹ and one symmetric around 1300-1350 cm⁻¹.

-

C=C and C=N stretch (pyrazole ring): In the region of 1400-1600 cm⁻¹.

-

5.3.3. Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI) or Electron Impact (EI).

-

Expected Result:

-

The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound (142.12 g/mol ).

-

Characteristic fragmentation patterns for nitroaromatic compounds may be observed.

-

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While direct experimental data is limited, the predictions and protocols outlined herein offer a robust starting point for researchers. The unique combination of functional groups on the pyrazole scaffold suggests that this compound could be a valuable building block in the development of novel chemical entities. The provided synthetic and characterization workflows are designed to be both comprehensive and adaptable, ensuring that researchers can confidently produce and validate this compound for their specific applications.

References

-

3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. (n.d.). National Center for Biotechnology Information. Retrieved from a relevant scientific database.[3]

-

1-methyl-3-(3-methyl-2-nitrophenyl)-1H-pyrazol-5-amine. (2025). PubChem. Retrieved from [Link]

- Physical and Chemical properties of aromatic nitro compounds. (n.d.). ExpertsMind.

-

1-Methyl-3-(3-methyl-5-nitrophenyl)pyrazol-5-amine. (2025). PubChem. Retrieved from [Link]

-

1H-Pyrazol-3-amine, 5-methyl-. (n.d.). PubChem. Retrieved from [Link]

- 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis. (n.d.). ChemicalBook.

- 1H-Pyrazol-1-amine,5-methyl-3-nitro-(9CI). (n.d.). ChemicalBook.

- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Synfacts.

-

Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles. (2015). PubMed. Retrieved from [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

- Compound 3-methyl-4-nitro-N-phenyl-1H-pyrazol-5-amine. (n.d.). Chemdiv.

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

(PDF) 1-Methyl-3-nitro-5-methoxycarbonyl Pyrazole. (2009). ResearchGate. Retrieved from [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. Retrieved from [Link]

- Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate.

- Building blocks | Bioactive small molecules. (n.d.). ChemScene.

-

Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis. (n.d.). MDPI. Retrieved from [Link]

- Organic chemistry – sOme Basic PrinciPles and Techniques. (n.d.). NCERT.

- Nitro-Compounds. (n.d.). University of Rostock.

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.

- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Journal of Pharmaceutical Research International.

-

(PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2007). ResearchGate. Retrieved from [Link]

Sources

- 1. 1H-Pyrazol-1-amine,5-methyl-3-nitro-(9CI) CAS#: 151588-03-3 [m.chemicalbook.com]

- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-methyl-3-nitro-1H-pyrazol-5-amine: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and structural properties.[1] Aminopyrazole derivatives, in particular, are recognized as privileged scaffolds in the development of kinase inhibitors, anti-inflammatory agents, and agrochemicals.[2][3] The introduction of a nitro group can further modulate the electronic properties and biological activity of the pyrazole ring, making nitrated aminopyrazoles a compelling, albeit less explored, class of compounds.

Chemical Identifiers and Properties

While a specific CAS number for 1-methyl-3-nitro-1H-pyrazol-5-amine has not been identified, we can define the molecule by its fundamental identifiers and predict some of its properties based on its constituent functional groups.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₆N₄O₂ |

| Molecular Weight | 142.12 g/mol |

| Canonical SMILES | CN1N=C(C=C1N)[O-] |

| InChI Key | (Predicted) |

| Predicted LogP | (Varies with prediction software) |

| Predicted pKa | (Varies with prediction software) |

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached through a multi-step sequence starting from readily available precursors. The proposed pathway involves the initial formation of the pyrazole core, followed by sequential nitration and methylation. The order of these steps is crucial for achieving the desired regiochemistry.

Caption: Proposed three-step synthesis of this compound.

Part 1: Synthesis of 3-methyl-1H-pyrazol-5-amine

The foundational step is the construction of the aminopyrazole ring. A well-established and versatile method for this is the condensation of a β-ketonitrile with hydrazine.[3][4] In this case, 3-oxobutanenitrile (acetoacetonitrile) is the ideal starting material.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-oxobutanenitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure. The resulting solid can be collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization.

Causality of Experimental Choices:

-

β-Ketonitrile: The choice of 3-oxobutanenitrile provides the necessary carbon backbone for the desired 3-methyl-5-aminopyrazole product.

-

Hydrazine: Hydrazine hydrate serves as the source of the two adjacent nitrogen atoms in the pyrazole ring.

-

Solvent: Ethanol or acetic acid are common solvents for this condensation as they effectively dissolve the reactants and facilitate the reaction at reflux temperatures.

Part 2: Nitration of 3-methyl-1H-pyrazol-5-amine

The introduction of a nitro group onto the pyrazole ring is a critical step. Electrophilic nitration of pyrazoles typically occurs at the C4 position, which is the most electron-rich.[5] The amino group at C5 is a strong activating group, further directing the electrophile to the C4 position. However, under harsh nitrating conditions, the amino group can be oxidized. A more controlled approach is often necessary.

Experimental Protocol:

-

Reaction Setup: In a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid.

-

Substrate Addition: Slowly add 3-methyl-1H-pyrazol-5-amine (1.0 eq) in small portions, ensuring the temperature remains below 10 °C.

-

Nitrating Agent: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate cooled flask.

-

Reaction Conditions: Add the nitrating mixture dropwise to the pyrazole solution, maintaining the low temperature. After the addition is complete, allow the reaction to stir for 1-2 hours at 0-5 °C.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The nitrated product should precipitate. Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Causality of Experimental Choices:

-

Mixed Acid: The use of a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), a potent electrophile required for the nitration of the aromatic pyrazole ring.[5]

-

Low Temperature: The reaction is conducted at low temperatures to control the rate of reaction, prevent over-nitration, and minimize side reactions, including the potential oxidation of the amino group.

Part 3: N-Methylation of 3-methyl-5-nitro-1H-pyrazole

The final step is the methylation of the pyrazole nitrogen. This step presents a significant challenge in pyrazole chemistry: regioselectivity.[6][7][8] The two nitrogen atoms in the pyrazole ring can both be alkylated, leading to a mixture of N1 and N2 isomers. The electronic and steric environment around the nitrogen atoms will influence the ratio of the products. The nitro group at C3 is electron-withdrawing, which may influence the nucleophilicity of the adjacent N2 atom.

Caption: Regioisomeric products of N-methylation.

Experimental Protocol:

-

Reaction Setup: Dissolve 3-methyl-5-nitro-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetone.

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq), to deprotonate the pyrazole nitrogen, forming the more nucleophilic pyrazolate anion.

-

Methylating Agent: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 eq), dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for several hours until the starting material is consumed (monitor by TLC).

-

Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The resulting crude product will likely be a mixture of the N1 and N2 methylated isomers. Separation of these regioisomers typically requires column chromatography on silica gel.

Causality of Experimental Choices:

-

Base: The use of a base is essential to deprotonate the pyrazole NH, significantly increasing its nucleophilicity and facilitating the alkylation reaction.

-

Methylating Agent: Methyl iodide and dimethyl sulfate are common and effective methylating agents.

-

Purification: Due to the high probability of forming a mixture of isomers, column chromatography is the standard method for their separation based on differences in polarity.

Characterization and Analytical Data

The structural elucidation of the final product and intermediates would rely on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

-

3-methyl-1H-pyrazol-5-amine: Expected to show characteristic N-H stretching bands for the primary amine (two bands) in the region of 3300-3500 cm⁻¹.[9][10] A C=N stretch from the pyrazole ring would also be present.

-

3-methyl-5-nitro-1H-pyrazole: The presence of the nitro group will be indicated by strong asymmetric and symmetric stretching vibrations around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[11] The N-H stretch of the pyrazole ring will also be observable.

-

This compound: This final product would exhibit N-H stretches for the primary amine, the characteristic nitro group absorptions, and the disappearance of the pyrazole N-H stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

The methyl group on the pyrazole ring (C3-CH₃) would appear as a singlet, typically in the range of δ 2.2-2.5 ppm.[12]

-

The proton on the pyrazole ring (C4-H) would be a singlet, with its chemical shift influenced by the adjacent substituents.

-

The N-methyl group (N1-CH₃) in the final product would be a singlet, likely in the δ 3.5-4.0 ppm region.[13]

-

The amine protons (-NH₂) would appear as a broad singlet, and its chemical shift would be concentration-dependent. This signal would disappear upon D₂O exchange.[14]

-

-

¹³C NMR:

-

The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) would be distinct and useful for confirming the structure. Carbons attached to nitrogen and the nitro group would be significantly deshielded.[15][16]

-

The N-methyl and C-methyl carbons would show signals in the aliphatic region of the spectrum.

-

Mass Spectrometry (MS)

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (142.12 for the target molecule).

-

According to the nitrogen rule, a compound with an even number of nitrogen atoms (four in this case) should have an even nominal molecular weight.[10]

-

Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic cleavages of the pyrazole ring.[17][18]

Potential Applications and Future Directions

Aminopyrazoles are of significant interest in drug discovery. They are known to act as inhibitors of various kinases, which are key targets in oncology and inflammatory diseases.[2] The specific substitution pattern of this compound makes it a valuable scaffold for further chemical modification to explore its potential as a bioactive agent. The nitro group can be reduced to an amine, providing a handle for further functionalization, or it can act as a hydrogen bond acceptor in interactions with biological targets.

Future research could involve:

-

Synthesis and Biological Screening: The synthesis of this compound and its analogs, followed by screening against a panel of kinases or other biological targets.

-

Structural Modification: Derivatization of the amino and nitro groups to create a library of related compounds for structure-activity relationship (SAR) studies.

-

Computational Modeling: Docking studies to predict the binding of this molecule to the active sites of relevant enzymes.

Conclusion

While this compound is not a commercially available compound with a registered CAS number, this guide provides a robust and scientifically supported framework for its synthesis and characterization. By leveraging established principles of heterocyclic chemistry, researchers can access this and similar molecules to explore their potential in various scientific domains, particularly in the quest for new therapeutic agents. The detailed protocols and analytical guidance herein serve as a valuable starting point for any scientist or research group looking to innovate within the rich field of pyrazole chemistry.

References

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PubMed Central. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). R Discovery. [Link]

-

Nitropyrazoles. (n.d.). ResearchGate. [Link]

-

N-methylation of pyrazole. (2023). Reddit. [Link]

-

Direct nitration of five membered heterocycles. (n.d.). ResearchGate. [Link]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. [Link]

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). ACS Publications. [Link]

-

Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. (n.d.). ResearchGate. [Link]

-

Synthesis of 5‐amino‐1H‐pyrazole 3. (n.d.). ResearchGate. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. [Link]

-

Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. [Link]

-

Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. (n.d.). Marcel Dekker, Inc.[Link]

- Process for the preparation of 3-amino-5-methylpyrazole. (n.d.).

-

Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. (n.d.). Open Access LMU. [Link]

-

IR: amines. (n.d.). University of Calgary. [Link]

-

1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. (n.d.). ResearchGate. [Link]

-

24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (n.d.). Beilstein Journals. [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2025). Indian Journal of Chemistry (IJC). [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. [Link]

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (n.d.). ACS Publications. [Link]

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). PubMed. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PubMed Central. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

1H-Pyrazole, 1-nitro-. (n.d.). PubChem. [Link]

-

24.10 Spectroscopy of Amines. (2023). OpenStax. [Link]

-

13 C NMR chemical shifts (ppm) of C-nitropyrazoles[19]. (n.d.). ResearchGate. [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). ResearchGate. [Link]

-

3-Amino-5-methyl-1H-pyrazole, 97%. (n.d.). Thermo Scientific Alfa Aesar. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2026). Magnetic Resonance in Chemistry. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. [Link]

-

1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. (1984). Semantic Scholar. [Link]

-

SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. (2015). HETEROCYCLES. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 11. baranlab.org [baranlab.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - Universidad Autónoma de Madrid [portalcientifico.uam.es]

Spectroscopic Characterization of 1-methyl-3-nitro-1H-pyrazol-5-amine: A Technical Guide for Researchers

Introduction to the Spectroscopic Profile

The structural elucidation of a novel or uncharacterized compound like 1-methyl-3-nitro-1H-pyrazol-5-amine is fundamentally reliant on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. Understanding the expected spectroscopic signatures is paramount for researchers engaged in the synthesis and application of this pyrazole derivative. The predictions herein are based on data from analogous structures, including various nitropyrazoles and aminopyrazoles.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.0 - 6.5 | s | 1H | H4 | The proton at the C4 position of the pyrazole ring is expected to be a singlet. Its chemical shift is influenced by the electron-donating amino group and the electron-withdrawing nitro group. In similar pyrazole systems, this proton appears in this region.[1] |

| ~ 3.7 - 3.9 | s | 3H | N1-CH₃ | The methyl group attached to the N1 of the pyrazole ring will be a singlet and is expected in this typical range for N-methyl groups on heterocyclic systems.[1] |

| ~ 5.0 - 6.0 | br s | 2H | C5-NH₂ | The protons of the primary amine at C5 are expected to be a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 155 | C5 | The carbon bearing the amino group (C5) is expected to be significantly deshielded. |

| ~ 145 - 150 | C3 | The carbon attached to the nitro group (C3) will be strongly deshielded due to the electron-withdrawing nature of the nitro group. |

| ~ 90 - 95 | C4 | The C4 carbon is expected to be shielded relative to the other ring carbons, a characteristic feature of the pyrazole ring.[1] |

| ~ 35 - 40 | N1-CH₃ | The N-methyl carbon is expected in this typical range for N-alkylated heterocycles.[1] |

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| 3450 - 3300 | N-H stretching | Two bands are expected for the asymmetric and symmetric stretching of the primary amine. |

| 3150 - 3100 | C-H stretching (aromatic) | Stretching vibration of the C-H bond on the pyrazole ring. |

| 2980 - 2850 | C-H stretching (aliphatic) | Stretching vibrations of the methyl group. |

| 1640 - 1600 | N-H bending | Bending vibration (scissoring) of the primary amine. |

| 1550 - 1500 | N-O asymmetric stretching | Strong absorption characteristic of the nitro group. |

| 1380 - 1330 | N-O symmetric stretching | Strong absorption characteristic of the nitro group. |

| 1600 - 1450 | C=N and C=C stretching | Ring stretching vibrations of the pyrazole core. |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment | Rationale |

| ~ 157 | [M]⁺ | Molecular ion peak. The exact mass will depend on the isotopic composition. |

| ~ 140 | [M - OH]⁺ or [M - NH₃]⁺ | Potential fragmentation pattern involving loss of a hydroxyl radical from the nitro group or loss of ammonia. |

| ~ 111 | [M - NO₂]⁺ | Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds. |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols for Spectroscopic Analysis

To validate the predicted data, the following experimental protocols are recommended. These represent standard, robust methodologies for the spectroscopic analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the synthesized compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Use a standard spectral width (e.g., -2 to 12 ppm).

-

Set a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Use a wider spectral width (e.g., 0 to 200 ppm).

-

A relaxation delay of 2-5 seconds is recommended.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: A standard FT-IR spectrometer.

Protocol:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) capabilities.

Protocol:

-

Sample Preparation:

-

For EI-MS, a direct insertion probe can be used for solid samples.

-

For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Optimize the ionization source parameters to achieve good signal intensity and resolution.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented data, derived from the analysis of structurally similar compounds, serves as a valuable resource for researchers in the field. The outlined experimental protocols offer a clear path for the empirical validation of these predictions. Adherence to these rigorous analytical practices will ensure the unambiguous structural confirmation of this and other novel chemical entities.

References

-

MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]

-

PubChem. 1H-Pyrazol-3-amine, 5-methyl-. National Institutes of Health. Available at: [Link]

-

The Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

-

NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. National Institute of Standards and Technology. Available at: [Link]

-

ResearchGate. (2014). Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. Available at: [Link]

-

NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. National Institute of Standards and Technology. Available at: [Link]

-

MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

-

ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Available at: [Link]

-

ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available at: [Link]

-

ResearchGate. (2021). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Available at: [Link]

-

PubChem. methyl 3-nitro-1H-pyrazole-5-carboxylate. National Institutes of Health. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]

-

National Institutes of Health. (2009). 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Available at: [Link]

-

SpectraBase. 3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine - Optional[13C NMR]. Available at: [Link]

Sources

- 1. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]

- 2. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. methyl 3-nitro-1H-pyrazole-5-carboxylate | C5H5N3O4 | CID 135452337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. 1h-pyrazol-5-amine | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 1-methyl-3-nitro-1H-pyrazol-5-amine

This guide provides a comprehensive overview of a feasible synthetic pathway for 1-methyl-3-nitro-1H-pyrazol-5-amine, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. The proposed synthesis is grounded in established principles of pyrazole chemistry, drawing upon analogous, well-documented reactions. This document offers a detailed, step-by-step methodology, an analysis of the reaction mechanisms, and critical insights into experimental design and control.

Introduction: The Significance of Substituted Nitropyrazoles

Nitropyrazoles are a class of energetic and pharmacologically relevant molecules.[1][2] The presence of a nitro group on the pyrazole ring significantly influences the compound's electronic properties, density, and potential for hydrogen bonding, making these scaffolds valuable in the design of novel therapeutic agents and advanced energetic materials.[1][2] Specifically, the this compound structure combines the features of a substituted pyrazole with a nitro group and an amino functional group, suggesting potential applications as a versatile building block in medicinal chemistry.

This guide will focus on a logical and efficient two-step synthesis, commencing with the formation of the pyrazole core and culminating in a regioselective nitration.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be logically approached through the initial synthesis of a 1-methyl-5-aminopyrazole precursor, followed by the regioselective introduction of a nitro group at the C3 position of the pyrazole ring.

Figure 1: Proposed two-step synthesis pathway for this compound.

Step 1: Synthesis of 1-methyl-1H-pyrazol-5-amine

The initial step involves the construction of the substituted pyrazole ring. A well-established method for the synthesis of 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[3]

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The use of methylhydrazine in this reaction directly installs the methyl group at the N1 position of the pyrazole.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar 5-aminopyrazoles.[4][5]

Materials:

-

(E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (or a similar β-ketonitrile)

-

Methylhydrazine sulfate

-

Triethylamine (Et₃N)

-

Ethanol (EtOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the β-ketonitrile (1.0 eq) in ethanol, add methylhydrazine sulfate (1.2 eq) and triethylamine (1.5 eq) at room temperature.

-

Heat the reaction mixture to reflux (approximately 85°C) and maintain for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dilute the residue with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (2x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1-methyl-1H-pyrazol-5-amine.

-

Purify the crude product by column chromatography on silica gel.

| Reagent | Molar Eq. | Purpose |

| β-Ketonitrile Derivative | 1.0 | Pyrazole ring precursor |

| Methylhydrazine Sulfate | 1.2 | Source of the N1-methyl and N2 atoms |

| Triethylamine | 1.5 | Base to neutralize the sulfate salt |

| Ethanol | Solvent | Reaction medium |

Table 1: Reagents for the synthesis of 1-methyl-1H-pyrazol-5-amine.

Step 2: Regioselective Nitration of 1-methyl-1H-pyrazol-5-amine

The second and final step is the nitration of the synthesized 1-methyl-1H-pyrazol-5-amine. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents on the pyrazole ring. The amino group at C5 is a strong activating group, while the methyl group at N1 is also activating. The nitration is expected to occur at an electron-rich position on the ring.

Mechanistic Considerations and Regioselectivity

The nitration of pyrazoles typically occurs at the C4 position unless it is already substituted.[6][7] However, the directing effects of the substituents in 1-methyl-1H-pyrazol-5-amine need to be considered. The strongly activating amino group at the C5 position will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 position. To achieve nitration at the C3 position, it may be necessary to first protect the more reactive C4 position or the amino group. A common strategy is the N-acetylation of the amino group to modulate its activating effect and potentially influence the regioselectivity of the nitration.

For the purpose of this guide, we will outline a direct nitration protocol, with the understanding that optimization of reaction conditions or a protecting group strategy may be required to achieve the desired C3-nitro isomer as the major product.

Experimental Protocol

This protocol is based on general procedures for the nitration of pyrazole derivatives.[1][8]

Materials:

-

1-methyl-1H-pyrazol-5-amine

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice bath

-

Deionized water

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 1-methyl-1H-pyrazol-5-amine (1.0 eq) to concentrated sulfuric acid, ensuring the temperature is maintained below 10°C.

-

Once the amine is fully dissolved, slowly add fuming nitric acid (1.1 eq) dropwise to the solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture over crushed ice.

-

Neutralize the solution with a suitable base (e.g., aqueous sodium hydroxide) until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Reagent | Molar Eq. | Purpose |

| 1-methyl-1H-pyrazol-5-amine | 1.0 | Substrate for nitration |

| Concentrated Sulfuric Acid | Solvent | Protonates nitric acid to form NO₂⁺ |

| Fuming Nitric Acid | 1.1 | Source of the nitro group |

Table 2: Reagents for the nitration of 1-methyl-1H-pyrazol-5-amine.

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 5. Process for synthesizing 3-amino-5-methylpyrazole - Eureka | Patsnap [eureka.patsnap.com]

- 6. Page loading... [wap.guidechem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. sciencemadness.org [sciencemadness.org]

The Ascendant Role of Substituted Nitropyrazoles in Modern Drug Discovery: A Technical Guide for Researchers

Foreword: Beyond Energetics - The Therapeutic Promise of the Nitropyrazole Scaffold

For decades, the pyrazole nucleus has been a cornerstone in medicinal chemistry, forming the backbone of numerous successful drugs. The introduction of a nitro group onto this versatile scaffold has historically been associated with the field of energetic materials. However, a growing body of research is revealing that the unique electronic properties conferred by the nitro substitution, combined with the inherent biological activity of the pyrazole ring, create a powerful platform for the development of novel therapeutics. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of substituted nitropyrazoles, offering a technical resource for researchers and drug development professionals seeking to harness the potential of this remarkable class of compounds. We will delve into the causality behind synthetic choices, the intricacies of biological evaluation, and the mechanistic underpinnings of their therapeutic effects, moving beyond a simple recitation of facts to provide actionable insights for the laboratory.

I. The Strategic Synthesis of Substituted Nitropyrazoles: A Chemist's Perspective

The therapeutic potential of a nitropyrazole derivative is intrinsically linked to its substitution pattern. The ability to strategically and regioselectively introduce various functional groups onto the pyrazole core is paramount. The choice of synthetic route is often dictated by the desired substitution pattern, the reactivity of the starting materials, and the need for scalability.

Foundational Scaffolds: The Synthesis of Core Nitropyrazoles

The journey into the diverse world of substituted nitropyrazoles often begins with the synthesis of fundamental building blocks. The preparation of these core structures is a critical first step that dictates the subsequent functionalization possibilities.

One of the most fundamental precursors is 4-nitropyrazole . A robust and efficient one-pot, two-step method has been developed for its synthesis, starting from the readily available pyrazole.[1] This method offers a significant improvement over older techniques that were either lower yielding or involved more hazardous reagents.[1] The rationale behind this improved process lies in the initial formation of pyrazole sulfate, which then undergoes direct nitration with a potent mixture of fuming nitric acid and fuming sulfuric acid.[1] This approach provides a high yield of the desired product under optimized conditions.[1]

Experimental Protocol: One-Pot Synthesis of 4-Nitropyrazole [1]

-

Step 1: Formation of Pyrazole Sulfate: To a 100 mL four-necked flask equipped with a stirrer and a thermometer, sequentially add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole at room temperature. Stir the mixture at room temperature for 30 minutes.

-

Step 2: Nitration: In an ice-water bath, add 25 mL of fuming nitrosulfuric acid dropwise to the flask. After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1.5 hours.

-

Step 3: Isolation: Pour the reaction mixture into 200 mL of ice water. A large amount of white solid will precipitate. Collect the solid by filtration, wash with water, and dry to obtain 4-nitropyrazole.

Another crucial building block, particularly for accessing compounds with diverse substitution at the 3 and 5 positions, is 3,5-diamino-4-nitropyrazole . A convenient synthesis route for this compound has been established, which is a significant improvement over earlier, more tedious methods.[2]

Experimental Protocol: Synthesis of 3,5-Diamino-4-nitro-1-(1H-tetrazol-5-yl)pyrazole [2]

-

Step 1: Preparation of Cyanogen Azide: Dissolve 2.65 g (25 mmol) of cyanogen bromide in 50 mL of dry acetonitrile at 0°C. Add 6.5 g (100 mmol) of sodium azide to the solution and stir the reaction mixture for 4 hours at 0-5°C.

-

Step 2: Reaction with 3,5-diamino-4-nitropyrazole sodium salt: Remove the inorganic salt by filtration. Add the filtrate to an aqueous solution of 1.43 g (10 mmol) of 3,5-diamino-4-nitropyrazole that has been treated with an equivalent of sodium hydroxide.

-

Step 3: Work-up and Isolation: Stir the reaction mixture for 20 hours at room temperature. Remove the solvent by air evaporation. Add 50 mL of water to the residue and adjust the pH to 1 with concentrated hydrochloric acid to precipitate the product.

Diversification of the Scaffold: Key Functionalization Strategies

With the core nitropyrazole scaffolds in hand, the next critical phase is the introduction of diverse substituents to explore the chemical space and optimize for biological activity. A variety of functionalization strategies have been developed, each with its own advantages and applications.

N-Arylation: The introduction of aryl groups at the N1 position of the pyrazole ring is a common strategy in drug design. One-pot methods have been developed for the synthesis of N-arylpyrazoles from aryl halides, offering a time-efficient and functional group-tolerant approach.[3] This process typically involves the conversion of an aryl halide to an aryllithium intermediate, which then reacts with an azo compound, followed by in-situ deprotection and cyclization with a 1,3-dicarbonyl compound.[3]

C-H Functionalization: Direct C-H functionalization is an increasingly important strategy in modern organic synthesis as it avoids the need for pre-functionalized starting materials.[4] Various catalytic systems have been developed for the regioselective C-H arylation, alkenylation, and alkylation of the pyrazole ring.[4][5] The choice of catalyst and directing group is crucial for achieving the desired regioselectivity.[4]

Nucleophilic Substitution: The nitro group on the pyrazole ring can activate adjacent positions for nucleophilic aromatic substitution, providing a route to introduce a variety of substituents. This is a powerful tool for the synthesis of highly functionalized nitropyrazoles.

The following diagram illustrates the key synthetic pathways to access substituted nitropyrazoles:

Caption: Potential anticancer mechanisms of nitropyrazoles.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyrazole-containing compounds, such as the COX-2 inhibitor celecoxib, have a well-established role in the treatment of inflammation. Substituted nitropyrazoles have also demonstrated significant anti-inflammatory properties.

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and the suppression of pro-inflammatory signaling pathways, such as the p38 MAPK pathway. [6][7][8] Experimental Protocol: Carrageenan-Induced Paw Edema Assay [9][10][11][12][13] This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

-

Step 1: Animal Dosing: Administer the test nitropyrazole compound to a group of rats or mice. A control group receives the vehicle.

-

Step 2: Induction of Inflammation: After a set period, inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw of each animal.

-

Step 3: Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Step 4: Data Analysis: The increase in paw volume is a measure of the inflammatory edema. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.

Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. There is a critical need for new therapies that can protect neurons from damage and slow disease progression. Recent studies have highlighted the neuroprotective potential of pyrazole derivatives, including those with nitro substitutions. [14][15][16] The neuroprotective effects of these compounds are thought to be multifactorial, involving the inhibition of neuroinflammation, reduction of oxidative stress, and modulation of signaling pathways that are dysregulated in neurodegenerative diseases. [14][17]For instance, some pyrazole derivatives have been shown to protect neuronal cells from toxicity induced by agents like 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease. [16]

III. Structure-Activity Relationships (SAR): Designing the Next Generation of Nitropyrazole Therapeutics

The biological activity of substituted nitropyrazoles is highly dependent on the nature and position of the substituents on the pyrazole ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

For example, in a series of pyrazole-based kinase inhibitors, it was found that a nitro group at a specific position was more optimal for activity than hydrogen, methyl, methoxy, or chloro substituents. [18]This highlights the importance of the electron-withdrawing nature of the nitro group in mediating interactions with the target enzyme.

Furthermore, studies on aminopyrazole inhibitors of c-Jun N-terminal kinase 3 (JNK3) have shown that the planar nature of the pyrazole ring and the N-linked phenyl structures are key for achieving high selectivity over other kinases like p38. [19] The following table summarizes some key SAR observations for different biological activities:

| Biological Activity | Key Structural Features for Enhanced Activity | Reference(s) |

| Antimicrobial | N-phenyl substitution with electron-withdrawing groups (e.g., CF3, Cl). | [9] |

| Anticancer | Presence of a nitro group, specific substitution patterns on N-aryl rings, and the nature of the substituent at the 4-position. | [18][20][21] |

| Anti-inflammatory | Substitution with bulky groups, presence of a 4-styryl group, and chloro substitutions. | [6][7] |

| Neuroprotective | Presence of a 4-methylsulfonylphenyl moiety on a 2-pyrazoline ring. | [16] |

IV. Future Directions and Conclusion: The Unfolding Potential of Nitropyrazoles

The field of substituted nitropyrazoles in drug discovery is still in its early stages, but the initial findings are incredibly promising. Future research will likely focus on several key areas:

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by nitropyrazoles is needed to fully realize their therapeutic potential and to design more selective compounds.

-

Optimization of Pharmacokinetic Properties: While many nitropyrazoles show excellent in vitro activity, their development as drugs will require careful optimization of their absorption, distribution, metabolism, and excretion (ADME) properties.

-

Exploration of New Therapeutic Areas: The diverse biological activities of nitropyrazoles suggest that their therapeutic applications may extend beyond the areas currently being investigated.

-

Development of Novel Synthetic Methodologies: The continued development of efficient and regioselective methods for the synthesis and functionalization of nitropyrazoles will be crucial for accelerating the discovery of new drug candidates.

V. References

-

Rai, N. S., & Kalluraya, B. (2007). Synthesis and antimicrobial activity of some new nitrofuran containing 1,3,4,5-tetrasubstituted pyrazole derivatives. Indian Journal of Chemistry-Section B, 46(10), 1649.

-

Li, Y., & Zhang, J. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials, 26(1), 1-5.

-

CNS and Neurological Disorders - Drug Targets. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. CNS & Neurological Disorders-Drug Targets, 21(10), 940-951.

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

Drews, J., & Debbab, A. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments: JoVE, (81), e50584.

-

ResearchGate. (n.d.). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review | Request PDF. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Shreeve, J. M., & Zhang, J. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. Dalton Transactions, 48(35), 13465-13470.

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4930.

-

Khan, H., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacological reports, 68(4), 893-899.

-

Feng, A., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), e2583820.

-

Deng, X., et al. (2011). 1-(Phenylmethyl)-3-(4-chlorophenyl)-5-(4-methylphenyl)-1H-Pyrazole. Organic Syntheses, 88, 202.

-

Acar, Ç., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Letters in Drug Design & Discovery, 22(3), 254-265.

-

Yurttaş, L., et al. (2020). Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. Molecules, 25(22), 5489.

-

Langer, P., & Bodtke, A. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES, 93(2), 627.

-

Dzedulionytė Müldür, K., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record, e202500024.

-

Li, Y., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials, 26(1), 1-5.

-

Dzedulionytė Müldür, K., et al. (2025). Recent Synthetic Advances in C-H/N-H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical record, e202500024.

-

Pagoria, P. F., et al. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. Propellants, Explosives, Pyrotechnics, 43(7), 659-666.

-

Georgiev, G., et al. (2012). Rat paw oedema modeling and NSAIDs: Timing of effects. Scripta Scientifica Medica, 44(3), 29-34.

-

ResearchGate. (n.d.). A proposed mechanism for the synthesis of N‐arylpyrazoles. Retrieved from [Link]

-

Wu, Y., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2152-2161.

-

Chavez, D. E., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Molecules, 28(10), 4153.

-

Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.

-

Starr, J. T., et al. (2021). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry, 12(9), 1541-1547.

-

Ali, M. M., et al. (2024). Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2. Inflammopharmacology, 1-16.

-

Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic letters, 11(9), 2097-2100.

-

Kumar, A., et al. (2011). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & medicinal chemistry letters, 21(18), 5458-5462.

-

SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

-

Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3465.

-

Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International journal of molecular sciences, 24(16), 12724.

-

MDPI. (n.d.). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Retrieved from [Link]

-

Novelty Journals. (n.d.). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Retrieved from [Link]

-

Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules (Basel, Switzerland), 25(15), 3465.

-

Arbačiauskienė, E., & Šačkus, A. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules, 26(16), 5013.

-

Ferreira, R. J., et al. (2024). Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. European Journal of Medicinal Chemistry, 273, 116524.

-

Norman, M. H., et al. (2010). Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(20), 6070-6074.

-

ResearchGate. (n.d.). Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). The mechanism of action of the anticancer activity pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides [organic-chemistry.org]

- 4. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Synthetic Advances in C-H/N-H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. inotiv.com [inotiv.com]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. noveltyjournals.com [noveltyjournals.com]

- 20. srrjournals.com [srrjournals.com]

- 21. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-methyl-3-nitro-1H-pyrazol-5-amine: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 1-methyl-3-nitro-1H-pyrazol-5-amine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific historical data on this exact molecule is limited, this document extrapolates from the broader field of pyrazole chemistry to present a scientifically grounded perspective on its synthesis, characteristics, and prospective uses. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially utilize this and similar molecular scaffolds.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole, a five-membered heterocyclic diamine, and its derivatives are cornerstones in the development of a wide array of functional molecules.[1][2] Their structural versatility and diverse biological activities have established them as privileged scaffolds in medicinal chemistry, leading to their incorporation in numerous FDA-approved drugs.[2] The introduction of varied functional groups onto the pyrazole ring, such as nitro (-NO2) and amino (-NH2) moieties, can dramatically influence the molecule's physicochemical properties and biological interactions. This guide focuses on the specific derivative, this compound, exploring its synthetic pathways and potential utility.

A Note on the History and Discovery

A detailed historical record of the initial synthesis and discovery of this compound is not prominently documented in publicly accessible scientific literature. However, the development of functionalized pyrazoles dates back over a century. The foundational chemistries for synthesizing nitro- and amino-substituted pyrazoles were established through the exploration of nitration and reduction reactions on the pyrazole core. The scientific community's interest in such compounds has been consistently driven by their potential as energetic materials, pharmaceuticals, and agrochemicals.[3]

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a multi-step process starting from a readily available precursor. The following protocol is a well-reasoned synthetic route based on established methodologies for analogous pyrazole derivatives.

Experimental Protocol: A Step-by-Step Synthesis

Step 1: Synthesis of 3-methyl-1H-pyrazol-5-amine

The initial step involves the synthesis of the core pyrazole structure. A common and efficient method is the condensation reaction between a β-keto-nitrile and hydrazine hydrate.

-

Reactants: Acetoacetonitrile and Hydrazine hydrate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve acetoacetonitrile in a suitable solvent such as ethanol.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

After the addition is complete, heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product, 3-methyl-1H-pyrazol-5-amine, can be purified by recrystallization.[4]

-

Step 2: N-Methylation of 3-methyl-1H-pyrazol-5-amine

The next step is the selective methylation of the nitrogen at the 1-position of the pyrazole ring.

-

Reactants: 3-methyl-1H-pyrazol-5-amine and a methylating agent (e.g., dimethyl sulfate or methyl iodide).

-

Procedure:

-

Dissolve 3-methyl-1H-pyrazol-5-amine in a suitable solvent like methanol or acetone in a round-bottom flask.

-

Add a base, such as potassium carbonate, to the mixture.

-

Cool the mixture in an ice bath and add the methylating agent dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, filter off the base and evaporate the solvent.

-

The residue, containing 1-methyl-1H-pyrazol-5-amine, can be purified by column chromatography.

-

Step 3: Nitration of 1-methyl-1H-pyrazol-5-amine

The final step is the regioselective nitration at the 3-position of the pyrazole ring. The directing effects of the existing methyl and amino groups will influence the position of nitration.

-

Reactants: 1-methyl-1H-pyrazol-5-amine and a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid).

-

Procedure:

-

In a flask cooled in an ice-salt bath, carefully add 1-methyl-1H-pyrazol-5-amine to concentrated sulfuric acid.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining a low temperature (0-5 °C).

-

After the addition, allow the reaction to stir at low temperature for a few hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated product, this compound, can be collected by filtration, washed with cold water, and dried.[3]

-

Synthesis Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Physicochemical Properties and Characterization

The precise physicochemical properties of this compound would need to be determined experimentally. However, based on its structure, we can predict some key characteristics.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C4H6N4O2 |

| Molecular Weight | 142.12 g/mol |

| Appearance | Likely a yellow to orange crystalline solid |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |

| Melting Point | Expected to be relatively high due to hydrogen bonding and polar nature |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the structure, showing characteristic shifts for the methyl group, the pyrazole ring protons, and the carbons attached to the nitro and amino groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the methyl group, and the asymmetric and symmetric stretching of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.

Potential Applications

The combination of a nitro group (an electron-withdrawing group) and an amino group (an electron-donating group) on the pyrazole scaffold suggests several potential areas of application.

-

Medicinal Chemistry: Aminopyrazole derivatives are known to exhibit a wide range of biological activities. The introduction of a nitro group can modulate these activities and introduce new ones. For example, some nitropyrazoles have been investigated for their antimicrobial and antitumor properties.[5] This compound could serve as a valuable intermediate for the synthesis of more complex drug candidates.[6]

-

Energetic Materials: The presence of the nitro group suggests potential applications as an energetic material or a precursor to such materials.[3]

-

Materials Science: The molecule's structure, with its potential for hydrogen bonding and charge transfer interactions, could make it a building block for novel organic materials with interesting optical or electronic properties.

Conclusion

This compound represents a functionalized pyrazole with significant potential for further investigation and application. While its specific discovery and history are not well-documented, a logical and efficient synthetic pathway can be proposed based on established chemical principles. The anticipated physicochemical properties and potential applications in medicinal chemistry and materials science make it a compelling target for synthetic and applied research. Further experimental validation of its synthesis, characterization, and biological activity is warranted to fully explore the utility of this promising heterocyclic compound.

References

- Hatheway, G. J., et al. (1978). Antitumor Activity of 5-Nitro- and 5-Aminopyrazoles. Journal of Medicinal Chemistry, 21(6), 563-574.

-

Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). Journal of Medicinal Chemistry. [Link]

-

Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. (2015). ResearchGate. [Link]

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. [Link]

-

3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. (n.d.). National Center for Biotechnology Information. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]